molecular formula C21H20N2O6 B10992986 methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate

methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate

Cat. No.: B10992986
M. Wt: 396.4 g/mol
InChI Key: XPEFOCSMJGGVQX-INIZCTEOSA-N
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Description

Methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate involves several steps. One efficient method is the rhodium (III)-catalyzed direct C–H oxidative annulation of isoquinolones with allyl alcohols . This protocol enables the straightforward synthesis of structurally diverse isoindolo[2,1-b]isoquinolin-5(7H)-ones with high atom economy and tolerates a broad spectrum of functionalities . The reaction conditions typically involve the use of rhodium catalysts and allyl alcohols as C1 synthons.

Chemical Reactions Analysis

Methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antileishmanial activity is believed to result from its ability to interfere with the metabolic pathways of the parasite, ultimately leading to its death .

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-4,5-dimethoxybenzoate

InChI

InChI=1S/C21H20N2O6/c1-27-17-9-14(20(25)29-3)15(10-18(17)28-2)23-19(24)16-8-12-6-4-5-7-13(12)11-22(16)21(23)26/h4-7,9-10,16H,8,11H2,1-3H3/t16-/m0/s1

InChI Key

XPEFOCSMJGGVQX-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)[C@@H]3CC4=CC=CC=C4CN3C2=O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)C3CC4=CC=CC=C4CN3C2=O)OC

Origin of Product

United States

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